REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]([O:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]([NH2:19])=O)[CH:14]=[CH:13][CH:12]=1)(=[O:8])[CH3:7].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O>[C:6]([O:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]#[N:19])[CH:14]=[CH:13][CH:12]=1)(=[O:8])[CH3:7] |f:3.4.5|
|
Name
|
|
Quantity
|
86.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
6-acetoxymethyl-2-pyridinecarboxamide
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC=CC(=N1)C(=O)N
|
Name
|
|
Quantity
|
74.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
930 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |